molecular formula C14H16Cl2N2O2 B2459676 N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide CAS No. 848581-98-6

N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide

Cat. No.: B2459676
CAS No.: 848581-98-6
M. Wt: 315.19
InChI Key: XBTGDXMAFRDJIT-UHFFFAOYSA-N
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide is a synthetic organic compound. It is characterized by the presence of a cyano group, a methyl group, and a dichlorophenoxy group attached to an acetamide backbone. This compound may have applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide typically involves the following steps:

    Formation of the cyano intermediate: This step involves the reaction of a suitable precursor with a cyanating agent under controlled conditions.

    Introduction of the methyl group: The methyl group can be introduced through alkylation reactions.

    Attachment of the dichlorophenoxy group: This step involves the reaction of the intermediate with 3,5-dichlorophenol under suitable conditions.

    Formation of the acetamide backbone: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide may have various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties or as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

  • The presence of the 3,5-dichlorophenoxy group distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
  • The specific arrangement of functional groups may confer distinct reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c1-9(2)14(3,8-17)18-13(19)7-20-12-5-10(15)4-11(16)6-12/h4-6,9H,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTGDXMAFRDJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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